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Isomalathion

Cat. No.: B127745
CAS No.: 3344-12-5
M. Wt: 330.4 g/mol
InChI Key: LPQDGVLVYVULMX-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Compound Chemistry and Toxicology

Organophosphorus (OP) compounds are a broad class of chemicals known for their potent biological activity, primarily as inhibitors of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals. orst.edutandfonline.com The toxicity of OPs stems from their ability to phosphorylate the serine residue at the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of the nervous system. orst.eduoup.comnih.gov

Isomalathion, with the chemical name S-(1,2-dicarboethoxyethyl) O,S-dimethyl phosphorodithioate (B1214789), is a structural isomer of malathion (B1675926). ontosight.aiwikipedia.org Its structure features a phosphorodithioate functional group. ontosight.ai The key difference in connectivity between malathion (RSP(S)(OCH₃)₂) and this compound (RSPO(SCH₃)(OCH₃)) significantly alters its toxicological properties. wikipedia.org this compound is a much more potent inhibitor of AChE than its parent compound, malathion. orst.edu This increased toxicity is a central focus of research, particularly concerning the stereochemistry of the molecule and its interaction with AChE. acs.orgnih.gov

Significance as a Potent Impurity and Degradation Product of Malathion

Research has shown that this compound potentiates the toxicity of malathion by inhibiting carboxylesterases, the enzymes responsible for detoxifying malathion in mammals. orst.edusmolecule.com This inhibition shifts the metabolic pathway towards the formation of malaoxon (B1675925), the more toxic active metabolite of malathion, and slows the detoxification of malathion itself. orst.eduresearchgate.net Consequently, regulatory bodies have established maximum permissible levels for this compound in commercial malathion products to mitigate this risk. apvma.gov.aufao.org

PropertyValue
Chemical Formula C₁₀H₁₉O₆PS₂
Molar Mass 330.36 g/mol
CAS Number 3344-12-5
Synonyms S-methylmalathion

Historical Implications in Organophosphate Poisoning Incidents and Public Health

The public health significance of this compound was starkly highlighted by a major poisoning incident in 1976 in Pakistan. wikipedia.orgresearchgate.net During a malaria control program, thousands of spraymen were poisoned, with several fatalities, after being exposed to a malathion formulation that contained high levels of this compound. wikipedia.orgresearchgate.net Investigations revealed that the toxicity of the formulation was directly correlated with its this compound content. researchgate.net This event underscored the critical need to control the purity of malathion products and led to stricter regulations on this compound levels.

This incident and subsequent research have cemented the understanding of this compound as a significant public health concern. apvma.gov.auwho.int The potential for malathion to convert to the more toxic this compound under certain storage conditions remains a key consideration for the safe use of this widely applied insecticide. orst.edu The study of this compound continues to be relevant in the fields of toxicology, environmental health, and pesticide regulation to ensure the safety of both occupational workers and the general public.

Detailed Research Findings

Acetylcholinesterase (AChE) Inhibition

Scientific investigations have revealed the stereoselective nature of AChE inhibition by this compound isomers. The (1R)-isomers of this compound are more potent inhibitors of AChE compared to their (1S)-counterparts. acs.org Furthermore, the mechanism of inhibition differs between the stereoisomers. Inhibition by (1R)-isomers involves the expulsion of diethyl thiosuccinyl as the primary leaving group, resulting in an O,S-dimethyl phosphorylated AChE. acs.orgnih.gov In contrast, inhibition by (1S)-isomers proceeds through the initial loss of the thiomethyl group. acs.orgnih.gov This difference in mechanism leads to variations in the reactivation kinetics of the inhibited enzyme. nih.gov

IsomerPotencyPrimary Leaving Group
(1R)-isomers More potentDiethyl thiosuccinyl
(1S)-isomers Less potentThiomethyl

Cytotoxicity and Genotoxicity

In vitro studies using human liver cell lines have demonstrated that this compound is significantly more cytotoxic than malathion. smolecule.comnih.gov this compound has been shown to induce apoptosis, or programmed cell death, at relatively low concentrations. smolecule.comnih.gov In terms of genotoxicity, both malathion and this compound have been found to induce the formation of micronuclei, an indicator of chromosomal damage, at low concentrations. nih.gov When combined, they can have additive genotoxic effects. nih.gov Some studies suggest that the reported genotoxicity of commercial malathion may be partly due to the presence of this compound and its more toxic oxygen analog, malaoxon. pjoes.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19O6PS2 B127745 Isomalathion CAS No. 3344-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-[methoxy(methylsulfanyl)phosphoryl]sulfanylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(13,14-3)18-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQDGVLVYVULMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058363
Record name Isomalathion
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Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3344-12-5
Record name Isomalathion
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomalathion
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isomalathion
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Record name ISOMALATHION
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Synthetic Methodologies and Stereochemical Characterization

Pathways for Isomalathion Stereoisomer Synthesis

The preparation of the four stereoisomers of this compound has been accomplished through two independent synthetic routes. datapdf.comnih.gov These methods strategically introduce chirality at the phosphorus and carbon centers, allowing for the isolation of each stereoisomer. A key reagent in these syntheses is the alkaloid strychnine (B123637), which is used to resolve the asymmetric phosphorus moiety through the fractional crystallization of diastereomeric salts. datapdf.comcore.ac.uk

One successful pathway to synthesize this compound stereoisomers involves the S-methylation of resolved des-methyl malathion (B1675926) thioacid salts. researchgate.net In this approach, racemic des-methyl malathion thioacid is treated with a chiral resolving agent, such as strychnine, to form diastereomeric salts. These salts can then be separated by fractional crystallization. core.ac.uk

Once the diastereomerically pure alkaloid salts are isolated, the subsequent step is methylation. The separated salt is treated with a methylating agent, like dimethyl sulfate (B86663), which selectively adds a methyl group to the sulfur atom. datapdf.com This reaction yields the corresponding this compound stereoisomer. The process is outlined in the general procedure below:

General Procedure for this compound Synthesis from Strychnine-Desmethyl Malathion Salts

Step Description Reagents
1 Dissolution The strychnine-desmethyl malathion salt is dissolved in a methanol/acetone mixture.
2 Methylation Dimethyl sulfate (1 equivalent) is added, and the solution is heated to reflux for 3 hours.
3 Precipitation After cooling, ethyl ether is added to precipitate the strychninium sulfate salt.
4 Purification The mixture is filtered, concentrated, and purified by flash chromatography to yield the this compound stereoisomer as a colorless oil.

Data derived from Berkman et al., 1993. datapdf.com

A second, independent pathway provides confirmation of the stereoisomer assignments. researchgate.net This method involves the reaction of resolved salts of O,S-dimethyl phosphorothioic acid with an enantiomerically pure diethyl malate (B86768) triflate. researchgate.netnih.gov Similar to the first pathway, the phosphorus center is resolved using strychnine to form diastereomeric O,S-dimethyl phosphorothioic acid salts.

The separated phosphorothioic acid salt is then reacted with either (R)- or (S)-diethyl malate triflate. The triflate is a highly effective leaving group, facilitating the S-alkylation of the phosphorothioate (B77711) anion. acs.org This reaction connects the chiral phosphorus center with the chiral carbon center of the diethyl malate moiety, forming a specific this compound stereoisomer. researchgate.net The synthesis of a single C-chiral isomer was achieved by reacting the thioic acid with diethyl (S)-(trifluoromethanesulfonyl)malate, which yielded a diastereomeric mixture at the phosphorus center. acs.org

Stereoisomer Assignment and Absolute Configuration Determination

The definitive assignment of the absolute configuration of each of the four this compound stereoisomers relies on a combination of X-ray crystallography of a precursor and chromatographic separation techniques. researchgate.netnih.gov

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. researchgate.netnih.gov In the case of this compound, the absolute configurations were established by performing a single-crystal X-ray analysis on one of the diastereomerically pure alkaloid salt precursors used in the synthesis. datapdf.comnih.gov

By determining the known absolute configuration of the resolving agent (strychnine) within the crystal lattice, the absolute configuration of the des-methyl malathion thioacid anion could be assigned. core.ac.uk This information, combined with the known stereochemical outcomes of the subsequent synthetic steps, allowed for the unequivocal assignment of the absolute configuration ((R)p or (S)p) at the phosphorus center for each of the final this compound stereoisomers. researchgate.netdatapdf.com

While the synthetic pathways aim to produce stereochemically pure products, analytical validation is essential. A high-performance liquid chromatography (HPLC) method was specifically developed to resolve all four this compound stereoisomers. datapdf.comnih.gov This technique is crucial for both confirming the purity of the synthesized isomers and for determining the stereoisomeric ratios in mixtures. datapdf.com

The separation is typically achieved using a chiral stationary phase. Research has shown that a Chiralpak AD analytical column is effective for this purpose. datapdf.com The mobile phase composition is a critical factor in achieving resolution.

HPLC Conditions for this compound Stereoisomer Resolution

Parameter Specification
Column Chiralpak AD (25 cm x 4.6 mm I.D.)
Mobile Phase Isopropyl alcohol / Hexane
Elution Mode Isocratic
Injector Rheodyne 7125 with a 20-μL sample loop

Data derived from Berkman et al., 1993. datapdf.com

This analytical method allows for the baseline separation of the four stereoisomers, enabling their quantification and the verification of the stereochemical integrity of the synthetic products. datapdf.comresearchgate.net The elution order of the enantiomers on the chiral column, correlated with the results from the X-ray analysis, provides the final confirmation of the absolute configuration of each isolated isomer. researchgate.net

Formation Mechanisms and Environmental Precursors

Thermal Isomerization Pathways of Malathion (B1675926) to Isomalathion

The primary mechanism for the formation of this compound from malathion is thermal isomerization. researchgate.net This process involves an intramolecular rearrangement known as the thiono-thiolo rearrangement. core.ac.uk In this reaction, the P=S (thiono) bond in malathion is converted to a P=O (thiolo) bond, with the concurrent migration of a methyl group from one of the methoxy (B1213986) groups to the sulfur atom. researchgate.netcore.ac.uk

Certain phosphorothionate insecticides are known to undergo this thermal isomerization to form the corresponding phosphorothiolate. researchgate.net For malathion, this transformation is reported to occur when the compound is heated above approximately 150°C. biodiversitylibrary.org However, significant thermal decomposition of malathion occurs at temperatures exceeding 343°C. biodiversitylibrary.org Heating malathion is a recognized pathway for the formation of this compound. orst.edu The process can be described as a self-isomerization or bimolecular isomerization that occurs at elevated temperatures. core.ac.uk

Photochemical Conversion Mechanisms of Malathion to this compound

In addition to thermal energy, photochemical processes have been suggested as a potential pathway for the conversion of malathion to this compound. researchgate.net This conversion would involve the absorption of light energy to induce the isomerization reaction. While the direct photolysis of malathion in aquatic systems has been noted as a slow process, the potential for light-induced isomerization exists. researchgate.netepa.gov Ultraviolet light, particularly at wavelengths below 340 nm, has been shown to cause the decomposition of malathion in the presence of natural photosensitizers. epa.gov However, the specific pathways leading to this compound as a distinct photoproduct require further detailed characterization.

Influence of Storage Conditions on this compound Accumulation in Malathion Formulations

The conditions under which malathion formulations are stored play a crucial role in the rate of this compound formation. The isomerization process can transpire during both the manufacture and subsequent storage of phosphorothionate insecticides like malathion. core.ac.uk The accumulation of this compound is particularly influenced by temperature and storage duration. orst.edugoogle.comgoogle.com

Storage at elevated temperatures significantly accelerates the conversion of malathion to this compound. orst.edugoogle.comgoogle.com For instance, research has demonstrated a measurable increase in this compound content in formulations stored at 40°C over several months. google.comgoogle.com In one study, the this compound content in a malathion sample increased from 0.2% to 0.45% after six months of storage at 40°C. google.comgoogle.com Even at room temperature, isomerization can occur over extended periods, especially when phosphorothionates are stored in polar aprotic solvents. core.ac.uk The presence of this compound at levels as high as 0.2% has been documented in commercial formulations even before prolonged storage, with additional amounts forming over time. researchgate.net

Table 1: this compound Accumulation in Malathion Formulation Under Elevated Temperature Storage

Initial this compound Content (% w/w)Storage Temperature (°C)Storage Duration (Months)Final this compound Content (% w/w)Source(s)
0.24060.45 google.comgoogle.com

Catalytic Effects of Dimethylphosphorothioates on this compound Formation

Certain impurities within malathion formulations can act as catalysts, increasing the rate of isomerization to this compound. nih.gov Specifically, S-acid diester forms of dimethylphosphorothioates have been shown to promote this conversion. nih.gov When these compounds are incubated with malathion, they facilitate the transformation into this compound. This effect is observable over several days at room temperature or within hours at 50°C. nih.gov

Among the tested dimethylphosphorothioates, the potassium salt of O,O-dimethyl phosphorothioic acid ((CH3O)2P(S)S-) was found to be particularly effective in increasing the rate of this compound formation. nih.gov These dimethylphosphorothioates become methylated by malathion, which in turn accelerates the isomerization process. nih.gov

Toxicological Mechanisms of Action

Acetylcholinesterase (AChE) Inhibition Kinetics and Dynamics

Isomalathion is a potent inhibitor of acetylcholinesterase, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) at cholinergic synapses. orst.edu Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and characteristic signs of cholinergic toxicity. orst.edu The kinetics and dynamics of this inhibition are complex and influenced by factors such as the specific chemical structure and stereochemistry.

Research has consistently demonstrated that this compound is a significantly more potent inhibitor of AChE than its parent compound, malathion (B1675926). Its inhibitory power is comparable to that of malaoxon (B1675925), the oxidated and more toxic metabolite of malathion. tandfonline.comresearchgate.net

Studies on bovine erythrocyte AChE revealed that the concentration required to inhibit 50% of the enzyme's activity (IC50) for this compound and malaoxon is two orders of magnitude lower than that for malathion. tandfonline.comresearchgate.netnih.gov This indicates a substantially higher affinity and/or reactivity of this compound and malaoxon with the active site of AChE. For instance, one study reported an IC50 value of (3.2 ± 0.3) x 10⁻⁶ M for this compound, which was very close to the IC50 for malaoxon at (2.4 ± 0.3) x 10⁻⁶ M, while malathion's IC50 was significantly higher at (3.7 ± 0.2) x 10⁻⁴ M. tandfonline.comnih.gov The presence of 1 x 10⁻⁵ M this compound can inhibit up to 80% of AChE activity, whereas the same concentration of malathion has a negligible effect. tandfonline.com

Table 1: Comparative IC50 Values for AChE Inhibition

Compound IC50 for Free Bovine Erythrocyte AChE (M) IC50 for Immobilized Bovine Erythrocyte AChE (M)
Malathion (3.7 ± 0.2) x 10⁻⁴ (1.6 ± 0.1) x 10⁻⁴
Malaoxon (2.4 ± 0.3) x 10⁻⁶ (3.4 ± 0.1) x 10⁻⁶
This compound (3.2 ± 0.3) x 10⁻⁶ (2.7 ± 0.2) x 10⁻⁶

Data sourced from references tandfonline.comnih.gov.

The inhibition of AChE by this compound is a progressive and time-dependent process. tandfonline.comnih.gov Studies have shown that the degree of inhibition increases with the duration of exposure to the compound. tandfonline.comnih.gov For this compound, as well as malathion and malaoxon, the inhibitory effect on AChE activity escalates within the first five minutes of exposure. tandfonline.comnih.gov A rapid decrease in enzyme activity (over 40%) is observed within the initial two minutes, followed by a more gradual decrease over the next three minutes. tandfonline.com Extending the incubation time beyond five minutes does not lead to a significant further increase in inhibition. tandfonline.comnih.gov

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. For this compound, the IC50 value for bovine erythrocyte AChE has been determined to be approximately (3.2 ± 0.3) x 10⁻⁶ M. tandfonline.comnih.gov Another study reported a similar IC50 value of (6.0 ± 0.5) x 10⁻⁷ mol/l. researchgate.net These low IC50 values confirm this compound as a powerful AChE inhibitor, far more potent than malathion, which has an IC50 in the range of (3.2 ± 0.1) x 10⁻⁵ to (3.7 ± 0.2) x 10⁻⁴ M. tandfonline.comresearchgate.net

This compound possesses two chiral centers, one at the phosphorus atom and another at the α-carbon of the diethyl succinate (B1194679) group, resulting in four distinct stereoisomers: (1R, 3R), (1R, 3S), (1S, 3R), and (1S, 3S). nih.govoup.com Research has revealed significant differences in the AChE inhibitory potencies of these stereoisomers, a phenomenon known as stereoselectivity. nih.govacs.org

A study examining the inhibition of hen brain AChE found a 15-fold difference in potency between the strongest and weakest inhibitors. The order of inhibitory potency was determined to be (1R, 3R) > (1R, 3S) > (1RS, 3RS) > (1S, 3R) > (1S, 3S). nih.gov The configuration at both the phosphorus and carbon centers contributes to the inhibitory activity, with the configuration at the phosphorus center having a greater impact. nih.gov The (1R, 3R)-isomer is consistently reported as the most potent inhibitor across various studies. nih.govacs.org

Furthermore, the mechanism of AChE inhibition differs between the (1R)- and (1S)-isomers. nih.gov The (1R)-isomers inhibit AChE through the expected mechanism, involving the expulsion of the diethyl thiosuccinyl group. nih.gov In contrast, studies suggest that the (1S)-isomers inhibit the enzyme via an alternative mechanism, possibly involving the loss of the thiomethyl group as the primary leaving group. nih.govnih.gov This difference in mechanism is highlighted by the fact that AChE inhibited by (1S)-isomers is resistant to reactivation, unlike the enzyme inhibited by (1R)-isomers. acs.orgnih.gov

Table 2: Inhibitory Potencies of this compound Stereoisomers against Hen Brain AChE

Isomer Bimolecular Rate Constant (ki) (mM⁻¹ min⁻¹) 20 min IC50 (nM)
(1R, 3R) 388 89.3
(1R, 3S) 225 154
(1RS, 3RS) 129 269
(1S, 3R) 68.6 505
(1S, 3S) 25.6 1354

Data sourced from reference nih.gov.

Carboxylesterase (CaE) Inhibition and Malathion Toxicity Potentiation

Beyond its direct action on AChE, this compound significantly potentiates the toxicity of malathion by inhibiting carboxylesterases (CaE). nih.govnih.govnih.gov These enzymes are crucial for the detoxification of malathion in mammals. nih.govnih.gov

This compound is a potent inhibitor of the CaE-mediated hydrolysis of malathion. nih.govnih.gov Studies have characterized this compound as a noncompetitive inhibitor of this detoxification process. nih.govresearchgate.net This means that this compound does not directly compete with malathion for the active site of the carboxylesterase enzyme but binds to a different site, altering the enzyme's conformation and reducing its catalytic efficiency. researchgate.net The inhibition constant (Ki) for this compound against human hepatic carboxylesterases has been measured at 0.6 μM, demonstrating its high inhibitory potency. nih.gov

In mammals, malathion has a relatively low toxicity because it is rapidly detoxified by carboxylesterases, which hydrolyze it to water-soluble and easily excreted mono- and di-acids. orst.edunih.govethz.ch This detoxification pathway competes with a bioactivation pathway, where cytochrome P450 (CYP) enzymes oxidize malathion to malaoxon. nih.govresearchgate.net Malaoxon is a much more potent AChE inhibitor and is the primary mediator of malathion's acute toxicity. orst.edu

Butyrylcholinesterase (BChE) Interaction and Adduct Aging Pathways

The interaction of this compound with butyrylcholinesterase (BChE), a key enzyme in cholinergic neurotransmission, leads to the formation of a covalent adduct, resulting in enzyme inhibition. This inhibited enzyme complex can undergo a time-dependent process known as "aging," which involves the cleavage of a chemical bond within the adduct. This process typically results in an enzyme state that is resistant to reactivation by standard oxime reactivators, leading to irreversible inhibition. The specific pathways of both inhibition and aging are highly dependent on the stereochemistry of the this compound molecule.

Stereoisomer-Dependent Inhibitory and Aging Pathways for BChE

This compound possesses two asymmetric centers, one at the phosphorus atom and another at the α-carbon of the diethylthiosuccinate group, giving rise to four distinct stereoisomers: (1R, 3R), (1R, 3S), (1S, 3R), and (1S, 3S). oup.comnih.gov Research has demonstrated that these stereoisomers exhibit significantly different mechanisms of interaction with BChE, leading to distinct inhibitory adducts and aging pathways. oup.comnih.gov

Kinetic studies and mass spectrometry analyses have revealed that the stereoisomers grouped by the configuration at the phosphorus center—(1R) versus (1S)—follow different reaction routes. nih.gov

(1R)-Isomalathion Stereoisomers: Inhibition of BChE by the (1R)-isomers proceeds with the diethylthiosuccinate moiety acting as the primary leaving group. This reaction forms an O,S-dimethyl phosphate (B84403) adduct with the active site serine of the enzyme. oup.comnih.gov This initial adduct is susceptible to reactivation by oxime treatments, with studies showing 30-40% recovery of enzyme activity. nih.gov The subsequent aging of this adduct occurs through the loss of the thiomethyl group. nih.gov

(1S)-Isomalathion Stereoisomers: In contrast, the inhibitory mechanism for (1S)-isomers involves the thiomethyl group acting as the primary leaving group. oup.comnih.gov This initial step is followed by a very rapid aging reaction characterized by the expulsion of the bulky diethylthiosuccinate group. nih.gov This sequence results in the formation of an O-methyl phosphate adduct, which is considered an "aged" enzyme. nih.gov This aged adduct is resistant to reactivation, with less than 2% of enzyme activity recovered after oxime treatment. nih.gov

The differing inhibitory potencies of the four stereoisomers against acetylcholinesterase (AChE), a related enzyme, have been quantified, showing a 15-fold difference between the most and least potent inhibitors. nih.gov The order of potency was determined to be (1R, 3R) > (1R, 3S) > (1S, 3R) > (1S, 3S). nih.gov

Table 1: Stereoisomer-Dependent Mechanisms of BChE Inhibition by this compound

Stereoisomer GroupPrimary Leaving GroupInitial BChE Adduct FormedSubsequent Reaction (Aging)Final AdductReactivation Potential
(1R)-IsomersDiethylthiosuccinateO,S-dimethyl phosphateSlower aging via loss of thiomethyl groupO-methyl phosphateReactivatable nih.gov
(1S)-IsomersThiomethyl(Transient intermediate)Rapid aging via loss of diethylthiosuccinateO-methyl phosphateNon-reactivatable nih.gov

Identification of P-S Bond Cleavage in Aged Adducts

The process of aging in organophosphate-inhibited cholinesterases traditionally involves the cleavage of an O-C bond (dealkylation) in the phosphyl-enzyme conjugate. nih.govresearchgate.net However, studies on this compound have revealed a novel and dominant aging pathway involving the cleavage of a phosphorus-sulfur (P-S) bond. oup.comnih.gov This type of cleavage is referred to as P-X scission, where X is the heteroatom (in this case, sulfur) attached to the phosphorus atom. oup.com

Mass spectrometry has been a critical tool in identifying the precise molecular changes that occur during the aging of the this compound-BChE adduct. nih.gov Research has shown that for both (1R) and (1S) isomer pathways, the aging process involves P-S bond scission. oup.com

For the adduct formed from (1R)-isomalathion , aging occurs through the cleavage of the P-S bond, resulting in the loss of the thiomethyl moiety from the initial O,S-dimethyl phosphate adduct. oup.com

For the adduct formed from (1S)-isomalathion , the rapid aging reaction that immediately follows inhibition also proceeds via P-S bond cleavage, which expels the diethylthiosuccinate moiety. oup.com

This P-S bond cleavage was identified as the main pathway for the aging of this compound-inhibited BChE, distinguishing it from many other organophosphates. nih.govresearchgate.net

Resolution of O-C and S-C Bond Cleavage in Adduct Aging

While P-S bond cleavage represents the primary aging mechanism for this compound-inhibited BChE, detailed mass spectrometry studies have shown that it is not the exclusive pathway. nih.govresearchgate.net this compound is unique among several tested organophosphates in that its BChE adduct ages through both the novel P-X (P-S) scission pathway and the classical X-R scission pathway, which involves O-C and/or S-C bond cleavage. oup.comnih.gov

In experiments using H₂¹⁸O, researchers were able to differentiate between these pathways. Cleavage of the P-S bond (P-X pathway) would not incorporate the ¹⁸O atom from the water into the final aged adduct, whereas cleavage of the O-C or S-C bond (X-R pathway) would. nih.gov The results of these isotopic labeling studies confirmed that the main aged product resulted from P-S bond cleavage. nih.govresearchgate.net However, a minor product was also detected that corresponded to aging via O-C and/or S-C bond cleavage. nih.govresearchgate.netresearchgate.net

This dual aging mechanism is a notable toxicological feature of this compound. In contrast, other organophosphorus compounds such as dichlorvos, echothiophate, sarin, and soman (B1219632) were found to age exclusively through the classical O-C bond cleavage pathway when inhibiting human BChE. oup.comnih.gov

Table 2: Comparison of Aging Pathways for BChE Inhibited by Various Organophosphates

OrganophosphatePrimary Aging Pathway (Scission Type)Minor Aging Pathway (Scission Type)
This compound P-S Bond Cleavage (P-X Scission) nih.govO-C and/or S-C Bond Cleavage (X-R Scission) nih.gov
DichlorvosO-C Bond Cleavage (X-R Scission) nih.govNone Identified nih.gov
EchothiophateO-C Bond Cleavage (X-R Scission) nih.govNone Identified nih.gov
SarinO-C Bond Cleavage (X-R Scission) nih.govNone Identified nih.gov
SomanO-C Bond Cleavage (X-R Scission) nih.govNone Identified nih.gov

Compound Names

Biochemical and Cellular Effects

Genotoxicity and DNA Damage Induction

Isomalathion has demonstrated genotoxic potential, indicating its capacity to damage DNA and interfere with the integrity of the genetic material within cells. This has been evaluated through various assays that measure different endpoints of DNA damage.

The alkaline single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA strand breaks in individual cells. Research utilizing this technique has provided direct evidence of this compound's DNA-damaging effects on human cells. In a study involving freshly isolated human peripheral blood lymphocytes, this compound was shown to introduce DNA damage in a dose-dependent manner. pjoes.com

When these lymphocytes were incubated with this compound for one hour, a significant increase in comet length was observed, which is indicative of DNA fragmentation. pjoes.com Notably, at a concentration of 200 µM, this compound induced a 72% increase in comet length compared to control cells. pjoes.com In contrast, the parent compound malathion (B1675926) did not cause any significant changes in the comet length of the lymphocytes under the same conditions. pjoes.com These findings suggest that the genotoxicity reported for commercial-grade malathion may be partly attributable to the presence of this compound. pjoes.com

Table 1: DNA Damage in Human Lymphocytes Induced by this compound (Comet Assay)
Concentration of this compoundObservationSource
75 µMSignificant increase in comet length. pjoes.com
200 µM72% increase in comet length compared to control. pjoes.com

The genotoxic effects of this compound extend to causing chromosomal damage, which can be observed as chromosomal aberrations and the formation of micronuclei. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence is a well-established marker of genotoxic events.

In vitro studies on the metabolically competent human liver HepaRG cell line demonstrated that this compound, both individually and in combination with malathion, slightly induced the formation of micronuclei at low concentrations. nih.gov While technical grade malathion, which contains this compound as an impurity, has been associated with chromosomal aberrations in various studies, the direct effect of purified this compound on inducing larger-scale chromosomal aberrations requires further specific investigation. scialert.net

The cellular response to DNA damage involves the activation of complex DNA repair pathways. Studies have investigated the capacity of cells to recover from the damage induced by this compound. In the same study that demonstrated DNA damage in human lymphocytes via the comet assay, the repair capacity of these cells was also assessed. pjoes.com

The results indicated that the lymphocytes were able to efficiently repair the DNA damage caused by this compound. Following a 60-minute incubation in an this compound-free medium, the treated cells showed recovery. pjoes.com More specifically, for lymphocytes exposed to 200 µM this compound, the comet length, which initially increased by 72%, decreased to just 18% above the control level within a 15-minute repair incubation period. pjoes.com This suggests that while this compound is capable of inducing DNA strand breaks, human lymphocytes possess a robust capacity to repair this type of damage in a relatively short period.

Cytotoxicity and Cellular Viability Studies

Beyond its genotoxicity, this compound has been shown to be significantly more cytotoxic than its parent compound, malathion. Cytotoxicity studies assess the ability of a chemical to cause cell death, which can occur through different mechanisms such as apoptosis or necrosis.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The induction of apoptosis in cancer cells is a key mechanism of action for many chemotherapeutic agents. Research has shown that this compound can trigger apoptosis in human cancer cell lines.

In studies using the human liver carcinoma cell line, HepaRG, this compound was found to reduce cell viability and induce apoptosis. nih.gov this compound's ability to induce DNA damage is a potential trigger for this apoptotic response, as unrepaired DNA lesions can signal the cell to initiate a self-destruction program to prevent the propagation of mutations. nih.gov The cytotoxic effects of this compound were observed to be much more potent than those of malathion. nih.gov

The process of apoptosis is executed by a family of proteases called caspases. Caspase-3 is a key executioner caspase, and its activation is a central event in the apoptotic pathway, leading to the cleavage of various cellular proteins and ultimately, cell death.

Investigations into the mechanisms of this compound-induced cytotoxicity have confirmed the involvement of this critical enzyme. In HepaRG cells, this compound was shown to significantly induce caspase-3 activity in a dose-dependent manner, with activation observed at concentrations starting as low as 5 µM. nih.gov In contrast, malathion did not affect caspase-3 activity even at much higher concentrations. nih.gov This activation of caspase-3 confirms that this compound's cytotoxic effects are mediated, at least in part, through the induction of the programmed cell death pathway of apoptosis. researchgate.net

Table 2: Caspase-3 Activation in HepaRG Cells by this compound
Concentration of this compoundEffect on Caspase-3 ActivitySource
Starting at 5 µMSignificant, dose-dependent induction. nih.gov
Up to 500 µM (Malathion)No effect on caspase-3 activity. nih.gov

Interplay with Other Malathion Metabolites and Impurities on Biological Systems

Additive and Antagonistic Effects in Cholinesterase Inhibition

This compound, along with malaoxon (B1675925), the primary toxic metabolite of malathion, are potent inhibitors of acetylcholinesterase (AChE). orst.edugoogle.com Research into the simultaneous exposure of AChE to both this compound and malaoxon has revealed a complex interplay of additive and antagonistic effects that are concentration-dependent.

It is also noteworthy that the presence of malathion itself, in combinations with either malaoxon or this compound, did not appear to alter the degree of AChE inhibition caused by the individual, more potent inhibitors. tandfonline.com This is likely due to the significantly lower inhibitory potency of malathion compared to its oxidized metabolite and its isomer. google.comtandfonline.com

Table 1: Interaction of Malaoxon and this compound on Acetylcholinesterase (AChE) Inhibition

Malaoxon Concentration (M) This compound Concentration (M) Observed Effect on AChE Inhibition
2 x 10⁻⁷ 2 x 10⁻⁷ Additive tandfonline.comnih.gov
2 x 10⁻⁷ 3 x 10⁻⁷ Additive tandfonline.comnih.gov
2 x 10⁻⁷ 4.5 x 10⁻⁷ Additive tandfonline.comnih.gov
Higher Concentrations Higher Concentrations Antagonistic tandfonline.comnih.gov

Contribution of this compound and Other Impurities to Overall Malathion Formulation Toxicity

This compound is a potent inhibitor of these carboxylesterases. orst.edunih.gov By inhibiting these enzymes, this compound prevents the breakdown of malathion and malaoxon into less toxic, water-soluble compounds. orst.edu This leads to an accumulation of the active toxicant, malaoxon, at its site of action, the nerve endings, thereby amplifying the toxic effects. orst.edu The inhibition of carboxylesterases by this compound is considered a key factor in the potentiation of malathion toxicity. core.ac.ukresearchgate.net

Studies have demonstrated a clear correlation between the purity of a malathion formulation and its acute toxicity. As the percentage of impurities, including this compound, increases, the median lethal dose (LD50) decreases, indicating a higher toxicity. nih.gov For instance, the oral LD50 of 95% pure malathion in adult Wistar rats was found to be approximately one-fourth that of 99.6% pure malathion. nih.gov Similarly, the storage of malathion at elevated temperatures can lead to the formation of this compound, resulting in a significant increase in the formulation's toxicity. orst.edugoogle.com One study reported that after six months of storage at 40°C, the this compound content of a malathion sample increased from 0.2% to 0.45%, which was accompanied by a 35% increase in toxicity in mice. google.com

Other impurities found in technical malathion, such as O,S,S-trimethyl phosphorodithioate (B1214789), also contribute to the potentiation of malathion's toxicity, although to varying degrees. researchgate.net These impurities, like this compound, can inhibit the carboxylesterase enzymes responsible for detoxification. nih.gov The presence of these potentiating impurities can turn a relatively low-toxicity pesticide into a much more hazardous substance. core.ac.uk In fact, poisoning incidents have been linked to malathion formulations with unusually high levels of this compound. core.ac.uk

Table 2: Purity of Malathion and its Effect on Acute Toxicity in Rats

Malathion Purity Route of Administration Species LD50 (mg/kg) Reference
99.6% Oral Adult Wistar Rat 3,697 nih.gov
95% Oral Adult Wistar Rat 925 nih.gov
99.3% Oral Adult Sprague-Dawley Rat 9,500 nih.gov
Recrystallized Oral Adult Sprague-Dawley Rat 12,500 nih.gov

Environmental Fate and Transformation

Photodegradation Products and Mechanisms of Isomalathion

The environmental transformation of this compound, a significant and more toxic isomer of malathion (B1675926), is influenced by photochemical processes. inchem.org Studies involving the ultraviolet (UV) photolysis and titanium dioxide (TiO₂) photocatalysis of this compound have identified oxidation and isomerization as the primary reaction mechanisms. researchgate.netnih.gov

During these processes, several transformation products are formed. Research has identified various compounds resulting from the degradation of this compound and its parent compound, malathion. While specific pathways for this compound alone are part of the broader degradation profile of technical malathion, key products formed during the photodegradation of malathion mixtures, which include this compound, have been noted. These include malaoxon (B1675925) and various trimethyl phosphate (B84403) esters. researchgate.netnih.gov One study identified phosphorodithioic O,O,S-trimethyl ester and O,O-dimethyl thiophosphate as photoinduced degradation products, although these particular compounds did not show significant acetylcholinesterase (AChE) inhibition. tandfonline.com

The mechanism of photodegradation can occur through two main pathways: direct and indirect photolysis. frontiersin.org In direct photolysis, the this compound molecule absorbs UV light energy, leading to an excited state and subsequent chemical breakdown. frontiersin.org Indirect photolysis involves photosensitizing agents present in the natural environment that absorb light and produce reactive species, which in turn degrade the this compound molecule. frontiersin.orgcanada.ca The formation of transformation products like malaoxon from the related compound malathion is a key concern, as these products can be more toxic than the original compound. researchgate.netnih.gov

Table 1: Identified Photodegradation Products of Malathion/Isomalathion Mixtures

Product Name Significance Reference
Malaoxon A more toxic oxidation product. researchgate.netnih.gov researchgate.netnih.gov
Trimethyl phosphate esters Correlated with induced toxicity. researchgate.netnih.gov researchgate.netnih.gov
Phosphorodithioic O,O,S-trimethyl ester Degradation by-product with low inhibitory effect on AChE. tandfonline.com tandfonline.com
O,O-dimethyl thiophosphate Degradation by-product with negligible effect on AChE. tandfonline.com tandfonline.com
Diethyl maleate Hydrolysis product with low inhibitory effect on AChE at high concentrations. tandfonline.com tandfonline.com

Degradation Kinetics and Mineralization under Various Environmental Conditions

The degradation kinetics of this compound have been studied alongside malathion and malaoxon. During UV photolysis (at a wavelength of 254 nm) and TiO₂ photocatalysis (at 355 nm), the degradation kinetics for this compound were found to be similar to those of malathion and malaoxon. researchgate.netnih.govcapes.gov.br The degradation of such pesticides under photolytic conditions often follows pseudo-first-order kinetics. science.gov

Mineralization refers to the complete breakdown of an organic compound into its inorganic constituents, such as carbon dioxide, water, and mineral acids. Studies on the photocatalytic treatment of organophosphorus compounds, including this compound, have shown significant mineralization. After 240 minutes of both photolysis and photocatalysis, more than 75% of the theoretically expected sulfur from the P=S and P-S groups was oxidized. researchgate.netnih.govscience.gov

However, the degree of phosphate mineralization differed significantly between the two processes. In photolytic experiments, less than 30% of the stoichiometrically predicted amount of phosphate was detected. researchgate.netnih.gov In contrast, photocatalytic treatment resulted in the detection of more than 80% of the expected phosphate, indicating a much more complete breakdown of the molecule. researchgate.netnih.gov This suggests that photocatalysis is a more effective method for the complete mineralization of this compound compared to UV photolysis alone. sci-hub.se

Table 2: Mineralization of this compound and Related Compounds after 240 minutes

Process Analyte Percentage Mineralized Reference
Photolysis & Photocatalysis Sulfur (from P=S and P-S groups) >75% researchgate.netnih.gov
Photolysis Phosphate <30% researchgate.netnih.gov
Photocatalysis Phosphate >80% researchgate.netnih.gov

Role of this compound in the Overall Ecotoxicity Profile of Malathion in Aquatic and Terrestrial Environments

This compound is a critical factor in the ecotoxicity of commercial malathion formulations. inchem.orgresearchgate.net It is formed during the manufacturing process or through the degradation of malathion during prolonged storage, especially at high temperatures. orst.edu this compound itself is considerably more toxic than malathion. researchgate.netorst.edu

In aquatic environments, this compound demonstrates significant toxicity. Studies on the freshwater crustacean Daphnia magna showed that this compound is 4 to 5 times more toxic than its parent compound, malathion. researchgate.net The 48-hour median lethal concentration (LC50) for racemic this compound in D. magna was found to be 2.33 µg/L, compared to 11.32 µg/L for racemic malathion. researchgate.net The presence of this compound as an impurity in malathion products, therefore, elevates the risk to non-target aquatic organisms. fao.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of isomalathion, providing the necessary separation from the main component, malathion (B1675926), and other impurities. The choice of technique depends on the specific requirements of the analysis, such as the need for high resolution, sensitivity, or rapid screening.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. biomedres.us For the analysis of this compound, reversed-phase HPLC is a common approach for impurity profiling in malathion technical materials and formulations. fao.org This method allows for the effective separation of this compound from the much more abundant malathion.

A typical HPLC method for this compound determination involves a reversed-phase column, such as a C18 (ODS2) column, and a gradient elution using a mobile phase consisting of acetonitrile and water. fao.org The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. This compound, being an isomer of malathion, has slightly different physicochemical properties, which allows for its separation under optimized chromatographic conditions. Detection is commonly achieved using a photodiode array (PDA) or a UV detector. fao.org The method's performance is validated for specificity, linearity, precision, and accuracy to ensure reliable quantification. researchgate.net

Table 1: Example of HPLC Operating Parameters for this compound Analysis

Parameter Condition
Analytical Column Phenomenex Sphereclone ODS2, 5 µm, 120 mm x 4.6 mm
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Elution Time-based gradient from 40% B to 95% B
Flow Rate 1.0 to 2.0 ml/min (gradient dependent)
Column Temperature 50°C
Detection UV Absorption

Data derived from a method for the determination of this compound in malathion technical concentrate (TC), ultra-low volume (UL), dustable powder (DP), and emulsion, oil in water (EW) formulations. fao.org

Gas Chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Mass Spectrometry (MS) detector, it provides a powerful tool for both separation and definitive identification. nih.gov The GC separates components of a mixture based on their boiling points and interaction with the stationary phase of the GC column. indexcopernicus.com

Following separation in the GC column, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound that serves as a chemical fingerprint. researchgate.net This allows for the unambiguous identification of this compound, even in complex matrices. nih.govekb.eg GC-MS methods can be developed to achieve low limits of detection and quantification, making them suitable for trace-level analysis of this impurity. indexcopernicus.com

Table 2: Typical GC-MS System Configuration for Organophosphate Analysis

Component Specification
GC System PerkinElmer or Agilent Gas Chromatograph
Column ZB5 (30 m × 0.53 mm, 1.50 µm) or similar
Carrier Gas Helium
Ionization Mode Electron Impact (EI), 70 eV
Detector Mass Spectrometer (e.g., Triple Axis Detector)
Data Processing Software for spectral analysis and library matching

This table represents a general configuration for the analysis of organophosphorus pesticides like malathion and its isomers. indexcopernicus.comekb.eg

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the separation and identification of substances. humanjournals.com It serves as a valuable tool for screening malathion samples for the presence of this compound and can also be used for quantification. nih.govnih.gov The separation occurs on a TLC plate, which is a solid support (like glass or aluminum) coated with a thin layer of an adsorbent material, such as silica gel. humanjournals.com

A solvent system (mobile phase) moves up the plate by capillary action, and the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Visualization of the separated spots can be achieved under UV light or by using a visualizing reagent. humanjournals.com For organophosphorus compounds, specific chromogenic reagents can be used for detection. The distance traveled by the compound relative to the solvent front (Rf value) is used for identification. For quantitative analysis, the spot intensity can be measured using a densitometer or through image analysis software. researchgate.net A study comparing an enzyme test for this compound with TLC found a good correlation between the results obtained by both methods. nih.gov

Enzyme-Based Detection Assays for Impurity Monitoring

Enzyme-based assays offer a highly sensitive and specific alternative to traditional chromatographic methods for the detection of certain impurities. These methods leverage the biological activity of the target compound.

This compound is a more potent inhibitor of the enzyme acetylcholinesterase (AChE) than malathion itself. This property is exploited in a specific enzyme test for its detection. nih.gov The assay is based on the principle of enzyme inhibition, where the presence of this compound reduces the activity of AChE. mdpi.com The degree of inhibition is proportional to the concentration of this compound in the sample.

In this test, an extract from the malathion formulation is incubated with a known amount of acetylcholinesterase. A substrate for the enzyme is then added, and the rate of the enzymatic reaction is measured, often spectrophotometrically. By comparing the inhibited rate to that of a control (without the sample), the amount of this compound can be quantified. nih.gov This method is particularly sensitive, with a reported lower limit of detection of 0.01% (w/w) this compound in water-dispersible powders of malathion. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Malathion
Acetonitrile

Acetylcholinesterase Inhibition Assays for this compound in Malathion Formulations

Acetylcholinesterase (AChE) inhibition assays serve as a critical analytical tool for the detection and quantification of this compound, particularly within malathion formulations. The principle of this methodology hinges on the potent inhibitory effect of this compound on the AChE enzyme, which is significantly greater than that of its parent compound, malathion. nih.govcore.ac.uk The assay measures the activity of the AChE enzyme, which is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). The presence of inhibitors like this compound reduces the enzyme's activity, and the degree of inhibition can be correlated to the concentration of the inhibitor present. nih.gov

Research has demonstrated that this compound, along with malathion's oxidative product malaoxon (B1675925), inhibits AChE in a concentration-dependent manner. nih.govnih.govresearchgate.net This characteristic allows for the development of quantitative analytical methods. The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. Studies comparing the IC50 values of malathion and its byproducts reveal the significantly higher toxicity of this compound and malaoxon. nih.govnih.gov For instance, investigations using bovine erythrocyte acetylcholinesterase found the IC50 value for this compound to be approximately 100 times lower than that of malathion, indicating its substantially stronger inhibitory power. nih.gov

Detailed research findings have established specific IC50 values for the inhibition of both free and immobilized bovine erythrocyte AChE by this compound, malathion, and malaoxon.

Table 1: Comparative IC50 Values for Acetylcholinesterase (AChE) Inhibition

Compound Enzyme Form IC50 Value (M) Source
This compound Free (3.2 ± 0.3) x 10⁻⁶ nih.gov
Immobilized (2.7 ± 0.2) x 10⁻⁶ nih.gov
Malaoxon Free (2.4 ± 0.3) x 10⁻⁶ nih.gov
Immobilized (3.4 ± 0.1) x 10⁻⁶ nih.gov
Malathion Free (3.7 ± 0.2) x 10⁻⁴ nih.gov

Further kinetic studies have determined the dissociation constants (KI) for the initial reversible enzyme-inhibitor complex. These values provide insight into the affinity of the inhibitor for the enzyme.

Table 2: Dissociation Constants (KI) for AChE Inhibition

Compound KI Value (M⁻¹) Source
This compound 7.2 x 10⁻⁶ nih.govresearchgate.net
Malaoxon 5.6 x 10⁻⁶ nih.govresearchgate.net

| Malathion | 1.3 x 10⁻⁴ | nih.govresearchgate.net |

A crucial aspect of analyzing malathion formulations is understanding the combined inhibitory effects of its toxic byproducts, malaoxon and this compound. Research into the simultaneous exposure of AChE to both compounds has revealed complex interactions. At lower concentrations, an additive inhibitory effect is observed. nih.govresearchgate.nettandfonline.com However, as the concentrations of both inhibitors increase, an antagonistic effect becomes apparent, where the total inhibition is less than the sum of the individual inhibitions. nih.govnih.govresearchgate.net

Table 3: Interaction between Malaoxon and this compound in AChE Inhibition

Malaoxon Concentration (M) This compound Concentration (M) Observed Effect Source
2 x 10⁻⁷ 2 x 10⁻⁷ Additive nih.govtandfonline.com
2 x 10⁻⁷ 3 x 10⁻⁷ Additive nih.govtandfonline.com
2 x 10⁻⁷ 4.5 x 10⁻⁷ Additive nih.govtandfonline.com

The inhibition of acetylcholinesterase by these compounds is also time-dependent, with the degree of inhibition increasing with the duration of exposure up to a certain point. nih.govresearchgate.nettandfonline.com This necessitates standardized incubation times in analytical protocols to ensure reproducible and accurate quantification. The sensitivity of these enzymatic assays can be significantly improved by incubating the enzyme with the inhibitors before the addition of the substrate. tandfonline.com These characteristics underscore the utility of AChE inhibition assays as a sensitive and relevant method for quantifying the toxic impurity this compound in commercial malathion products.

Risk Assessment and Public Health Implications

Epidemiological Analysis of Isomalathion-Related Poisoning Incidents

The most significant epidemiological event linked to this compound was the 1976 poisoning epidemic among malaria control workers in Pakistan. nih.gov During this malaria eradication program, an estimated 2,800 of the 7,500 field workers experienced poisoning, resulting in five deaths. nih.govresearchgate.netwinnipeg.ca Investigations revealed that the primary cause of the poisonings was the presence of this compound as an impurity in the malathion (B1675926) formulations being used. researchgate.netwinnipeg.ca

Field studies conducted during the epidemic found a direct correlation between the signs and symptoms of organophosphate intoxication and low red-blood-cell cholinesterase activities in the affected workers. nih.gov The toxicity was observed across three different malathion formulations, with the most severe cases associated with products containing higher concentrations of this compound. nih.gov It is widely believed that the this compound was not just a manufacturing byproduct but was also formed during the storage of the formulated malathion products, particularly under improper conditions. researchgate.netwinnipeg.ca The incident highlighted that poor work practices, leading to excessive skin contact, facilitated the percutaneous absorption of the pesticide, exacerbating the toxic effects. nih.gov The epidemic was brought under control after implementing better work safety protocols and banning the two formulations most contaminated with this compound. nih.gov

Table 1: Summary of the 1976 Pakistan this compound Poisoning Incident

MetricFindingSource
LocationPakistan nih.gov
ContextMalaria Eradication Program nih.govwinnipeg.ca
Total Workforce~7,500 nih.govresearchgate.net
Estimated Poisoning Cases~2,800 nih.govresearchgate.net
Fatalities5 researchgate.netwinnipeg.ca
Primary Toxic Agent IdentifiedThis compound nih.govresearchgate.netwinnipeg.ca
Mechanism of Increased ToxicityThis compound formation during storage and potentiation of malathion toxicity. researchgate.netwinnipeg.ca

Development and Validation of Biomarkers for this compound Exposure and Effect

Assessing human exposure to this compound is intrinsically linked to the monitoring of malathion exposure, as this compound is an impurity within malathion formulations. scielo.br Biomarkers are categorized as indicators of exposure, effect, or susceptibility. epa.gov

Biomarkers of Exposure: These are used to quantify the amount of a chemical within the body. epa.gov For malathion and its impurities, this typically involves measuring the parent compound or its metabolites in biological samples. cdc.gov

Urinary Metabolites: The primary metabolites of malathion found in urine are malathion monocarboxylic acid (MCA) and malathion dicarboxylic acid (DCA), which can account for over 80% of the total excreted metabolites. cdc.gov Other metabolites like O,O-dimethyl phosphorothionate (DMTP) and O,O-dimethyl phosphorodithioate (B1214789) (DMDTP) are also found in smaller quantities. cdc.gov Since these metabolites are cleared from the body relatively quickly (within 24-36 hours), urine samples must be collected soon after exposure. cdc.gov

Analytical Methods: Gas chromatography (GC) is the principal method for detecting malathion and its metabolites in biological samples. cdc.govcdc.gov It is often paired with detectors such as a flame photometric detector (FPD), electron capture detector (ECD), or mass spectroscopy (MS) for confirmation. cdc.gov The major metabolites, DCA and MCA, require a derivatization step before they can be analyzed by GC. cdc.gov

Biomarkers of Effect: These markers indicate a biological response to a chemical exposure. epa.gov

Cholinesterase Inhibition: The most common and reliable biological indicator of exposure to organophosphate pesticides, including malathion and this compound, is the inhibition of blood cholinesterase (ChE) activity. nih.govcdc.gov During the 1976 Pakistan incident, low red-cell cholinesterase activity was strongly associated with the symptoms of poisoning. nih.gov

DNA Damage: In vitro studies have investigated the genotoxic potential of this compound. The single-cell gel electrophoresis (comet assay) has been used to detect DNA damage in human peripheral blood lymphocytes exposed to this compound. pjoes.compjoes.com Research has shown that this compound can induce DNA damage in a dose-dependent manner, while pure malathion does not cause significant changes. scielo.brpjoes.com This suggests that the genotoxicity reported in some commercial malathion products could be due to the presence of this compound. pjoes.com This makes DNA damage a potential biomarker for the harmful effects of this compound.

Validation of Analytical Methods: The methods used to detect and quantify these biomarkers undergo validation to ensure their accuracy and reliability. For instance, methods for determining this compound in technical materials and formulations have been validated for linearity, specificity, and precision. fao.orgfao.org

Table 2: Biomarkers for this compound Exposure and Effect

Biomarker TypeSpecific BiomarkerBiological MatrixAnalytical MethodSource
ExposureMalathion Metabolites (MCA, DCA)UrineGas Chromatography (GC) with FPD, ECD, or MS cdc.gov
EffectCholinesterase (ChE) InhibitionBlood (Plasma, Red Blood Cells)Spectrophotometric Assays nih.govnih.govcdc.gov
EffectDNA DamagePeripheral Blood LymphocytesSingle Cell Gel Electrophoresis (Comet Assay) pjoes.compjoes.com

Regulatory and Quality Control Frameworks for Limiting this compound in Commercial Formulations

Following the recognition of the significant health risks posed by this compound, international and national regulatory bodies have established strict limits on its content in commercial malathion products. who.intcanada.ca These frameworks are crucial for public health protection.

The World Health Organization (WHO) and the Food and Agriculture Organization of the United Nations (FAO) have set specifications for malathion and its formulations used in public health and agriculture. fao.orgwho.intwho.int These specifications include maximum allowable limits for this compound, which is considered a relevant impurity due to its potential to potentiate malathion's toxicity and to form during storage. researchgate.netwho.int

Key regulatory limits for this compound include:

Technical Malathion (TC): The WHO and FAO specify a maximum limit of 4 g/kg for this compound in technical grade malathion. who.intwho.int

Formulations: The limits for formulated products are often expressed as a percentage of the active ingredient (malathion) content. This is because the concentration of this compound can increase during storage, and product formulations cannot be further purified. apvma.gov.au

Ultra-Low Volume (UL) Liquid: The maximum limit is typically 0.4% of the malathion content. fao.orgwho.int

Emulsifiable Concentrate (EC): The maximum limit is set at 0.8% of the malathion content. fao.orgwho.int

Dustable Powder (DP): The maximum limit is 2.5% of the malathion content. fao.orgwho.int

The U.S. Environmental Protection Agency (EPA) also regulates this compound as a known impurity in malathion products. epa.gov The agency notes that this compound levels can increase when products are stored for long periods or at high temperatures. epa.govbeyondpesticides.org Current regulations require storage stability studies to better understand the formation of this compound over the product's life cycle. epa.gov For example, data indicates that malathion is stable for one year at 25°C (77°F), and under these conditions, the this compound level remains below the certified limit of 0.2% by weight in the technical product. epa.govbeyondpesticides.org

These regulatory frameworks necessitate robust quality control by manufacturers, including testing for this compound content both at the time of production and after accelerated storage stability tests to ensure products remain compliant and safe for use. fao.orgwho.int

Table 3: Regulatory Limits for this compound in Malathion Formulations (FAO/WHO)

Formulation TypeAbbreviationMaximum this compound LimitSource
Technical ConcentrateTC4 g/kg who.intwho.int
Ultra-Low Volume LiquidUL0.4% of malathion content fao.orgwho.int
Emulsifiable ConcentrateEC0.8% of malathion content fao.orgwho.int
Dustable PowderDP2.5% of malathion content fao.orgwho.int

Future Directions in Isomalathion Research

Advanced Studies on Stereochemical Contributions to Toxicological Pathways

The isomalathion molecule possesses two chiral centers, one at the phosphorus atom and another at the α-carbon of the succinate (B1194679) group, resulting in four distinct stereoisomers. oup.com Emerging research indicates that the spatial arrangement of these atoms significantly influences the compound's toxicity. Future studies will likely focus on elucidating the precise mechanisms by which each stereoisomer interacts with biological targets.

A primary focus will be on the differential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the main targets of organophosphate toxicity. researchgate.netnih.gov Studies have already shown that the stereoisomers of this compound exhibit varied potencies. For instance, research on the inhibition of acid α-naphthyl acetate (B1210297) esterase (ANAE) demonstrated a 7.9-fold difference between the strongest and weakest this compound inhibitors. researchgate.net Further investigation into the biomolecular reaction constants (k_i), dissociation constants (K_d), and phosphorylation constants (k_p) for each individual stereoisomer against different sources of cholinesterases will provide a more granular understanding of these toxicological differences. core.ac.uk

Advanced research will also explore the stereoselective "aging" process of inhibited enzymes. nih.gov The aging process involves a dealkylation step that renders the enzyme non-reactivatable. nih.gov Mass spectrometry studies have revealed that this compound-inhibited BChE ages through multiple pathways, including both P-S bond cleavage and O-C/S-C bond cleavage, with the P-S pathway being predominant. oup.com Critically, the specific aging pathway and its rate appear to be dependent on the stereoisomer. For example, inhibition with (1R)-isomalathion results in an O,S-dimethyl phosphate (B84403) adduct that ages via P–S bond cleavage, while the (1S)-isomalathion isomer also involves breaking a P–S bond in a rapid aging reaction. oup.com Future work will aim to quantify these differences and understand their implications for the potential reversal of this compound poisoning.

Inhibitory Potency of this compound Stereoisomers Against Acid α-Naphthyl Acetate Esterase (ANAE)
StereoisomerRelative Potency RankingKey Finding
(1R, 3R)1 (Most Potent)A 7.9-fold difference in inhibitory potency was observed between the strongest ((1R, 3R)) and weakest ((1RS, 3RS)) inhibitors. researchgate.net
(1R, 3S)2
(1S, 3R)3
(1S, 3S)4
(1RS, 3RS)5 (Least Potent)The racemic mixture was found to be the least potent inhibitor in this specific study. researchgate.net

Development of Novel Remediation and Detoxification Strategies for this compound Contamination

Given the persistence and toxicity of organophosphates, developing effective methods to remove this compound from contaminated environments is a research priority. Future strategies will likely move beyond conventional methods to embrace advanced, efficient, and environmentally sustainable technologies.

Advanced Oxidation Processes (AOPs) represent a promising avenue for the degradation of this compound. researchgate.net These techniques utilize highly reactive species, such as hydroxyl radicals, to break down complex organic molecules into less harmful substances. researchgate.net Research on the remediation of malathion (B1675926) and other organophosphates has demonstrated the effectiveness of various AOPs, which could be adapted for this compound. researchgate.net Future studies will focus on optimizing these processes, including the use of nanomaterials as catalysts. For example, nano photo-Fenton reagents (Fe⁰(nano)/H₂O₂/UV) and photocatalysis using titanium dioxide (TiO₂) or zinc oxide (ZnO) nanoparticles have shown high efficacy in degrading parent compounds and could be tailored for this compound. researchgate.net

Bioremediation offers a greener alternative for detoxification. This approach uses microorganisms to break down contaminants. researchgate.net The focus of future research will be on identifying and engineering microbes or microbial consortia with specific enzymatic pathways capable of hydrolyzing this compound. Since mammalian carboxylesterases are known to detoxify malathion, identifying microbial enzymes with similar or enhanced activity against the P-S bond in this compound is a key objective. nih.govresearchgate.net this compound is a potent inhibitor of these very enzymes, so overcoming this inhibition will be a critical challenge. nih.govresearchgate.net

Another area of development is the use of stabilized nanoparticles for in-situ remediation. For instance, carboxymethyl cellulose (B213188) (CMC)-stabilized palladized iron (Fe-Pd) nanoparticles have shown improved stability and reactivity for degrading other pollutants and could be investigated for this compound. researchgate.net

Emerging Remediation Technologies Applicable to this compound
TechnologyMechanismPotential Advantages
Advanced Oxidation Processes (AOPs)Generation of highly reactive radicals (e.g., hydroxyl radicals) to chemically degrade the contaminant. researchgate.netRapid and effective for complete mineralization of the pollutant. researchgate.net
Nanophotocatalysis (e.g., TiO₂, ZnO)Use of semiconductor nanoparticles and UV light to generate radicals for degradation. researchgate.netUtilizes light energy, potentially solar, making it a more sustainable AOP. mdpi.com
BioremediationUse of microorganisms (bacteria, fungi) to enzymatically break down the pollutant. researchgate.netEnvironmentally friendly and potentially cost-effective for large-scale application. researchgate.net
PhytoremediationUse of plants and associated microbes to uptake, degrade, or sequester contaminants. mdpi.comLow-cost, solar-driven cleanup approach suitable for soil and shallow water contamination. mdpi.com

Refined Ecotoxicological Modeling Incorporating this compound's Environmental Fate and Effects

To accurately predict the environmental risk posed by this compound, it is crucial to develop sophisticated ecotoxicological models. epa.govulisboa.pt Future research will focus on creating integrated models that simulate the entire sequence of events from environmental release to toxicological response in various organisms. epa.gov

A key direction is the enhancement of fate and transport models. These models predict the movement and concentration of chemicals in different environmental compartments like water, soil, and air. ulisboa.pt For this compound, this requires specific data on its partitioning coefficients, degradation rates under various conditions (e.g., photolysis, hydrolysis), and soil sorption characteristics.

Another area for advancement is the application of Quantitative Structure-Activity Relationship (QSAR) models. springernature.com QSARs aim to establish a mathematical relationship between the chemical structure of a compound and its biological or toxicological activity. springernature.com For this compound, developing stereoisomer-specific QSARs could allow for the prediction of toxicity for each isomer without extensive animal testing. This would be a powerful tool in risk assessment.

Furthermore, there is a growing emphasis on developing and applying toxicokinetic-toxicodynamic (TK-TD) models. ecotoxmodels.org TK-TD models describe the time-course of chemical uptake, distribution, metabolism, and elimination (toxicokinetics) and link the internal concentration to a toxic effect over time (toxicodynamics). ecotoxmodels.org Applying these models to this compound in key ecological species (e.g., aquatic invertebrates, fish) will provide a more dynamic and realistic prediction of its effects compared to static toxicity endpoints. researchgate.netecotoxmodels.org This approach, often integrated within a Dynamic Energy Budget (DEB) theory framework, can model effects on an organism's entire life cycle. ecotoxmodels.org

Exploration of Unconventional Biological Activities and Potential Therapeutic Applications

While this compound is primarily known for its toxicity, future research may explore its detailed biochemical interactions for purposes beyond toxicology. A deep understanding of how this compound inhibits cholinesterases could paradoxically aid in the development of therapeutic strategies for organophosphate poisoning.

By studying the precise mechanism of this compound's interaction with the active site of AChE and BChE, including the stereospecific binding and aging pathways, researchers can gain insights for designing more effective antidotes. oup.comcore.ac.uk Current treatments often involve oximes to reactivate the inhibited enzyme, but their effectiveness is limited, especially after the aging process has occurred. nih.gov Understanding the unique P-S bond cleavage in the aging of this compound-inhibited BChE could inform the design of novel reactivators or bio-scavengers that are specifically tailored to reverse inhibition by this compound and similar phosphorodithiolate compounds. oup.com

Furthermore, this compound's potent and specific inhibition of carboxylesterases—the enzymes that detoxify malathion—could be used as a chemical probe in laboratory settings. nih.govresearchgate.net Investigating how this compound inhibits these enzymes can help elucidate their structure, function, and role in xenobiotic metabolism. researchgate.net While not a therapeutic application in itself, this fundamental research could have broader implications for understanding drug-drug interactions and individual susceptibility to toxins.

Q & A

Q. How can researchers ethically justify using vertebrate models in this compound toxicity studies?

  • Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Justify animal use by demonstrating the absence of suitable alternatives (e.g., in silico or in vitro models). Include ethical approval codes and compliance with ARRIVE guidelines in publications .

Q. What metadata is essential for sharing this compound research data in public repositories?

  • Methodological Answer : Include raw analytical instrument outputs (e.g., .RAW files for MS), experimental conditions (e.g., pH, temperature), and QA/QC metrics (e.g., blank samples, recovery rates). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles to structure datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.